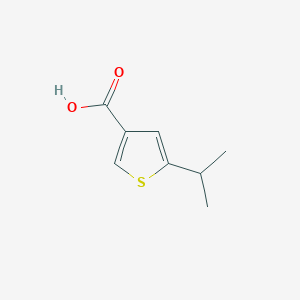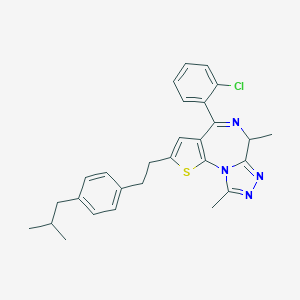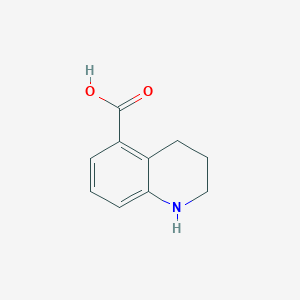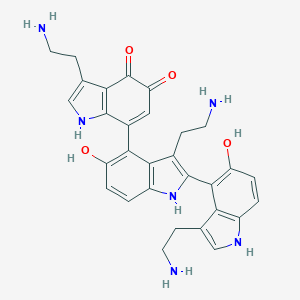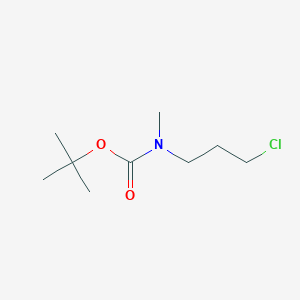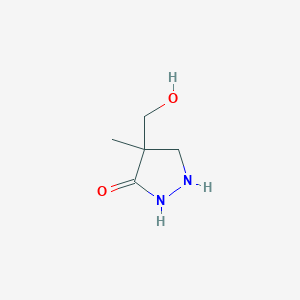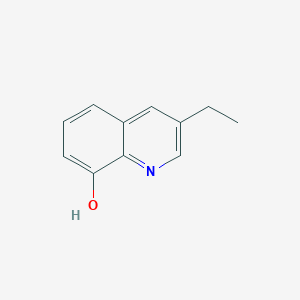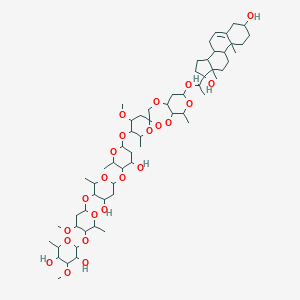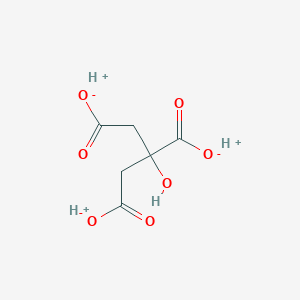![molecular formula C9H7ClO B039603 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one CAS No. 112518-92-0](/img/structure/B39603.png)
1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one, also known as Tropolone, is an organic compound with a bicyclic structure. It is a yellow crystalline solid that has been used in various scientific research applications due to its unique properties.2.2]nona-3,6,8-trien-2-one.
Aplicaciones Científicas De Investigación
1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one has been used in various scientific research applications due to its unique properties. It has been found to exhibit antimicrobial, antifungal, and antitumor activities, making it a potential candidate for the development of new drugs. It has also been used as a ligand in coordination chemistry, as well as a starting material for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one is not fully understood. However, it has been suggested that its antimicrobial and antifungal activities may be due to its ability to disrupt cell membrane integrity and inhibit essential enzymes. Its antitumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have cytotoxic effects on cancer cells, leading to cell death. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one in lab experiments is its unique properties, which make it a potential candidate for the development of new drugs and organic compounds. However, one limitation is its toxicity, which may pose a risk to researchers working with it. Additionally, its synthesis method is complex and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research and development of 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one. One direction is the further exploration of its antimicrobial, antifungal, and antitumor activities, with the goal of developing new drugs that can be used to treat various diseases. Another direction is the investigation of its antioxidant properties, with the goal of developing new therapies for oxidative stress-related diseases. Additionally, more research is needed to fully understand its mechanism of action and to identify its potential side effects.
Conclusion:
In conclusion, 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one is a unique organic compound that has been used in various scientific research applications. Its synthesis method is complex, and it has been found to exhibit antimicrobial, antifungal, and antitumor activities, as well as antioxidant properties. While it has potential for the development of new drugs and organic compounds, its toxicity and potential side effects must be further investigated.
Métodos De Síntesis
The synthesis of 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one is typically achieved through a multi-step process that involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. The adduct is then subjected to a series of chemical reactions, including oxidation, chlorination, and dehydrogenation, to produce the final product.
Propiedades
Número CAS |
112518-92-0 |
|---|---|
Nombre del producto |
1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one |
Fórmula molecular |
C9H7ClO |
Peso molecular |
166.6 g/mol |
Nombre IUPAC |
1-chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one |
InChI |
InChI=1S/C9H7ClO/c10-9-5-3-7(4-6-9)1-2-8(9)11/h1-7H |
Clave InChI |
SAEIBFDHELODKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C2(C=CC1C=C2)Cl |
SMILES canónico |
C1=CC(=O)C2(C=CC1C=C2)Cl |
Sinónimos |
Bicyclo[3.2.2]nona-3,6,8-trien-2-one, 1-chloro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



